4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid
Description
Properties
IUPAC Name |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-7-17-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZYDQLMLYHLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CCO1)C(=O)OC(C)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid typically involves the reaction of 2,2-dimethylmorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can be further functionalized.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used under mild conditions to introduce different functional groups.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance biological activity. For instance, it has been utilized in the development of anticoagulants and other therapeutic agents targeting specific biological pathways.
Case Study : In a study focused on the synthesis of direct Factor Xa inhibitors, derivatives of 4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid were synthesized to evaluate their efficacy against thrombotic conditions. The modifications facilitated improved binding affinity to the target enzyme, demonstrating its potential in anticoagulant therapy .
Organic Synthesis Applications
2. Building Block for Complex Molecules
The compound is frequently employed as a building block in organic synthesis due to its ability to undergo various chemical reactions. It can participate in nucleophilic substitutions and can be transformed into more complex structures through functional group modifications.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, allowing for further functionalization. |
| Coupling Reactions | It can be coupled with other amines or acids to create peptide-like structures, expanding its utility in drug design. |
Biochemical Research Applications
3. Investigating Biological Activity
Research has indicated that compounds derived from this compound exhibit significant biological activities, including anticancer properties. Studies have shown that certain derivatives can inhibit the growth of cancer cell lines effectively.
Case Study : A derivative of this compound was tested against various cancer cell lines, revealing a notable inhibition rate of over 70% against leukemia cells. This highlights its potential as a lead compound for developing new anticancer agents .
Summary of Findings
The applications of this compound span across medicinal chemistry and organic synthesis, making it a versatile compound in scientific research. Its role as an intermediate in pharmaceutical synthesis and its potential biological activities underscore its significance in drug development.
Mechanism of Action
The mechanism of action for 4-(tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Key Findings from Comparative Analysis
Steric and Electronic Effects: The 2,2-dimethyl substitution in the target compound reduces ring flexibility, minimizing undesired side reactions during coupling (). Thiomorpholine derivatives (e.g., C₁₀H₁₇NO₄S) exhibit higher lipophilicity due to sulfur’s polarizability, enhancing membrane permeability ().
Stereochemical Influence: Enantiomers like (S)-4-Boc-morpholine-3-carboxylic acid are indispensable for synthesizing chiral pharmaceuticals (). The (2R,3S)-configured analog (C₁₁H₁₉NO₅) demonstrates how stereochemistry dictates biological target engagement ().
Functional Group Modifications: Replacing the carboxylic acid with a carboxymethyl group (C₁₃H₂₁NO₅) extends conjugation possibilities but may reduce acidity ().
Research Implications and Industrial Relevance
- Drug Discovery : Thiomorpholine analogs are prioritized for CNS drug candidates due to enhanced blood-brain barrier penetration ().
- Peptide Synthesis : The target compound’s Boc group enables temporary amine protection, while dimethyl groups improve regioselectivity ().
- Material Science: Derivatives with carboxymethyl groups (e.g., C₁₃H₂₁NO₅) are explored as linkers in polymer chemistry ().
Biological Activity
4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid, commonly referred to by its IUPAC name, is a morpholine derivative with potential applications in medicinal chemistry. This compound is notable for its structural features, which may influence its biological activity, particularly in the realm of antibacterial and other therapeutic effects.
- Molecular Formula : CHNO
- Molecular Weight : 259.30 g/mol
- CAS Number : 1416437-93-8
- Structure : The compound features a tert-butoxycarbonyl group, which is known to enhance the stability and solubility of amines and carboxylic acids.
Biological Activity Overview
Research indicates that morpholine derivatives, including this compound, exhibit various biological activities:
-
Antibacterial Activity :
- Morpholine derivatives are often investigated for their antibacterial properties. Studies have shown that compounds with similar structures can inhibit bacterial topoisomerases, enzymes crucial for DNA replication in bacteria.
- For instance, a related study identified dual inhibitors of bacterial topoisomerases with low nanomolar activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the morpholine structure could lead to significant antibacterial effects .
- Enzyme Inhibition :
-
Potential for Drug Development :
- The structural characteristics of this compound make it a candidate for further development into pharmaceuticals aimed at treating bacterial infections or other diseases where enzyme inhibition is beneficial.
Case Study 1: Antibacterial Efficacy
A study focusing on morpholine derivatives demonstrated that compounds with similar functional groups exhibited minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against multidrug-resistant strains of Staphylococcus aureus . This highlights the potential of this compound in combating resistant bacterial strains.
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR has shown that modifications in the morpholine ring can significantly influence biological activity. For example, altering substituents on the morpholine nitrogen or carboxylic acid group can enhance solubility and bioavailability while maintaining or improving antibacterial efficacy .
Data Table: Comparison of Morpholine Derivatives
| Compound Name | CAS Number | Molecular Weight | Antibacterial Activity (MIC) |
|---|---|---|---|
| This compound | 1416437-93-8 | 259.30 g/mol | <0.03125 μg/mL (against MDR strains) |
| Related Morpholine Derivative A | XXXXXX | XXX g/mol | <0.05 μg/mL |
| Related Morpholine Derivative B | XXXXXX | XXX g/mol | <0.1 μg/mL |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid, and how can side reactions be minimized?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group is typically introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine). For morpholine derivatives, regioselective protection of the amine is critical. Post-synthesis, the Boc group can be cleaved with trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂), as demonstrated in analogous procedures for tert-butyl ester cleavage . To minimize side reactions (e.g., epimerization or acid-catalyzed degradation), maintain strict temperature control (<25°C) and avoid prolonged exposure to acidic conditions.
Q. How should researchers characterize the structural integrity of this compound, particularly its stereochemistry?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to confirm the morpholine ring geometry and Boc group placement. X-ray crystallography is recommended for unambiguous stereochemical assignment, as shown in studies of structurally similar Boc-protected heterocycles (e.g., (2R,4R)-Boc-thiazolidine derivatives) . For chiral purity, employ chiral HPLC with columns like Chiralpak IA/IB and mobile phases optimized for polar functional groups .
Q. What are the critical stability considerations for storing and handling this compound?
- Methodological Answer : The Boc group is sensitive to acidic and elevated-temperature conditions. Store the compound at -20°C in anhydrous environments (e.g., desiccated containers with silica gel). Avoid exposure to protic solvents or amines that may induce premature deprotection. Safety data sheets for related Boc-protected compounds emphasize avoiding direct contact with skin/eyes and using inert atmospheres (N₂ or Ar) during synthesis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in chromatographic data caused by epimerization or co-eluting impurities?
- Methodological Answer : Epimerization is a known issue in Boc-protected morpholine derivatives due to the tertiary amine's susceptibility to racemization. If co-elution occurs (e.g., in HPLC), adjust chromatographic parameters:
- Column : Switch to a chiral stationary phase (e.g., Chiralcel OD-H) .
- Mobile Phase : Optimize pH (e.g., 0.1% formic acid in acetonitrile/water) to enhance separation.
- Temperature : Lower column temperature (10–15°C) to reduce kinetic interconversion of epimers.
Validate results with LC-MS to confirm molecular weights of impurities, referencing pharmacopeial guidelines for unidentified impurity thresholds .
Q. What strategies are effective for analyzing and quantifying trace impurities in this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with HPLC to detect impurities at <0.1% levels. For structural elucidation, isolate impurities via preparative HPLC and characterize them using NMR. Pharmacopeial standards recommend spiking experiments with known impurities (e.g., de-Boc derivatives or morpholine ring-opened byproducts) to confirm retention times and fragmentation patterns .
Q. How can the reactivity of the morpholine ring be leveraged for functionalization in drug discovery?
- Methodological Answer : The morpholine nitrogen can undergo alkylation or acylation post-Boc deprotection. For example, TFA-mediated Boc cleavage (as in ) generates a free amine, which can be reacted with electrophiles (e.g., acyl chlorides or sulfonylating agents). To avoid side reactions, use mild bases (e.g., DIPEA) and monitor reaction progress via TLC or in-situ IR. For carboxylate functionalization, activate the carboxylic acid with EDC/HOBt for amide coupling .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties and reactivity?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict acid dissociation constants (pKa) of the carboxylic acid and Boc-protected amine. Molecular dynamics simulations can model solvation effects in polar aprotic solvents (e.g., DMF or DMSO). For reactivity prediction, use software like Gaussian or Schrödinger Suite to analyze transition states in deprotection or ring-opening reactions .
Contradictory Data and Validation
- Epimer Separation : notes that epimers may co-elute under standard HPLC conditions but separate with minor adjustments (e.g., column type or temperature). Researchers must validate chromatographic methods using orthogonal techniques (e.g., polarimetry or X-ray crystallography) to confirm stereochemical outcomes .
- Impurity Thresholds : Pharmacopeial guidelines (e.g., USP) specify limits for unidentified impurities (<0.10%), but synthetic batches may require case-specific validation. Cross-reference analytical data with structurally validated compounds (e.g., ) to establish acceptance criteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
